molecular formula C13H20N4O2 B2706510 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034454-70-9

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide

Cat. No.: B2706510
CAS No.: 2034454-70-9
M. Wt: 264.329
InChI Key: JBPBBKRALGIWPJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines are a class of compounds that have been synthesized and studied for their potential applications in medicinal chemistry . They can be functionalized at various positions, providing a versatile scaffold for drug development .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines involves catalytic hydrogenation, which leads to compounds with a free C(3) position suitable for further functionalization . The approach allows for easy installation of functional groups to C(2) and C(3) positions .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines includes a pyrazole ring fused with a piperazine ring . This structure can be modified at various positions to create a wide range of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrogenation and functionalization . The functionalization can occur at various positions on the molecule, allowing for a high degree of structural diversity .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized a variety of novel compounds incorporating morpholine and pyrazole derivatives, aiming to explore their potential applications in medicinal chemistry and materials science. For example, a study focused on the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives, utilizing intramolecular cyclization techniques. This research is fundamental in the quest to discover new pharmaceuticals with enhanced efficacy and reduced side effects (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Molecular Interaction Studies

Another significant application is in the molecular interaction studies of these compounds with biological receptors. For instance, molecular interaction analysis of a related antagonist with the CB1 cannabinoid receptor provided insights into the conformational preferences and binding modes, contributing to the development of more selective and potent drugs (J. Shim et al., 2002).

Antimicrobial and Antitumor Activities

Derivatives of the discussed compound have been evaluated for their antimicrobial and antitumor activities. For example, certain synthesized compounds demonstrated significant in vivo antiobesity activity related to CB1 receptor antagonism, indicating their potential in treating metabolic disorders (Brijesh Kumar Srivastava et al., 2007). Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlighted its utility in creating potent antimicrobials, further emphasizing the chemical's relevance in pharmaceutical research (Y. C. S. Kumar et al., 2007).

Inhibition of SARS-CoV Protease

The ongoing exploration into compounds capable of inhibiting the SARS-CoV 3C-like protease is crucial for developing treatments for coronavirus infections. Research into thieno[2,3-d]pyrimidine derivatives demonstrated their activity against the protease, showcasing the potential of morpholine and pyrazole derivatives in antiviral therapy (Amira S. Abd El-All et al., 2016).

Magnetic Studies of Heterocyclic Compounds

Heterocyclic compounds derived from morpholine and pyrazole have also been studied for their magnetic properties. For example, research on tetranuclear Cu4(II) and Ni4(II) square grids based on heterocycle polytopic ligands provided valuable insights into the magnetic interactions within these complexes, contributing to the development of new magnetic materials (T. Mandal et al., 2011).

Future Directions

The future directions in the research and development of these compounds could involve further exploration of their potential applications in medicinal chemistry, as well as the development of new synthetic methods to create a wider range of structures .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c18-13(16-5-7-19-8-6-16)14-9-11-10-15-17-4-2-1-3-12(11)17/h10H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPBBKRALGIWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)N3CCOCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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